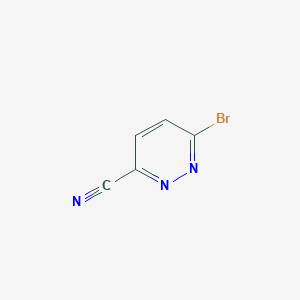

6-Bromopyridazine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIUUDDMKPRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-40-1 | |

| Record name | 6-bromopyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Bromopyridazine-3-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 6-Bromopyridazine-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, synthetic methodologies, characteristic spectroscopic data, reactivity profile, and its strategic applications in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound, identified by the CAS number 1027513-40-1 , is a substituted pyridazine derivative that has garnered significant interest in the field of medicinal chemistry.[1][2][3][4][5] The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a recognized pharmacophore present in several approved drugs.[6] The strategic placement of a bromo substituent and a cyano group on this scaffold imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This guide aims to provide a detailed technical resource for scientists working with this valuable compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1027513-40-1 | [1][2][5] |

| Molecular Formula | C₅H₂BrN₃ | [1] |

| Molecular Weight | 183.99 g/mol | [1] |

| Appearance | Typically a solid | General Knowledge |

| Purity | ≥95% (as commercially available) | [1] |

| SMILES | N#Cc1cc(Br)nnc1 | [1] |

| InChI | InChI=1S/C5H2BrN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | General Knowledge |

Synthesis and Purification: A Proposed Synthetic Strategy

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and efficient synthetic route can be conceptualized based on established heterocyclic chemistry principles. A common approach to functionalized pyridazines involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine, followed by subsequent functional group manipulations.

A potential synthetic pathway could commence from a suitably substituted precursor, such as a brominated maleic anhydride derivative, which can be converted to the pyridazine core. Subsequent introduction of the cyano group can be achieved through various cyanating reagents.

Exemplary Step-by-Step Synthetic Protocol:

This protocol is a representative example based on established chemical transformations and may require optimization.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suitable brominated pyridazine precursor (e.g., 3,6-dibromopyridazine).

-

Solvent and Reagent Addition: Anhydrous N,N-Dimethylformamide (DMF) is added as the solvent, followed by the addition of a cyanide source, such as copper(I) cyanide (CuCN). The rationale for using CuCN in a polar aprotic solvent like DMF is its efficacy in nucleophilic aromatic substitution reactions with aryl halides, a classic transformation known as the Rosenmund-von Braun reaction.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically in the range of 100-150 °C) and stirred under a nitrogen atmosphere for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Key Features |

| ¹H NMR | Two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts and coupling constants would be characteristic of the substitution pattern. |

| ¹³C NMR | Five distinct signals in the aromatic region, corresponding to the five carbon atoms of the pyridazine ring. The signal for the carbon atom of the cyano group will appear in the characteristic nitrile region (typically around 115-120 ppm). |

| IR Spectroscopy | A sharp, strong absorption band in the region of 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=N stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio) would be observed. |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its two key functional groups: the bromo substituent and the cyano group. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

-

Suzuki and Stille Couplings: The bromo substituent at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex molecular scaffolds.

-

Buchwald-Hartwig Amination: The bromo group can also undergo palladium-catalyzed Buchwald-Hartwig amination, providing a direct route to 6-amino-pyridazine derivatives. These amino-substituted pyridazines are common motifs in bioactive molecules.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridazine ring and the cyano group can activate the bromo substituent towards nucleophilic aromatic substitution (SₙAr) with various nucleophiles, such as amines, alkoxides, and thiolates.

-

Transformations of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

Caption: Key reaction pathways of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[6] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.

The strategic placement of the bromo and cyano groups allows for the systematic exploration of the chemical space around the pyridazine core. For instance, the bromo group can be replaced with various substituents to probe interactions with specific binding pockets of a biological target, while the cyano group can be modified to modulate polarity, solubility, and metabolic stability. This building block has been utilized in the synthesis of inhibitors for various enzyme classes and ligands for a range of receptors.

While specific drug candidates synthesized directly from this compound are not prominently featured in the public domain, the general class of substituted pyridazines has shown promise in areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and should be handled in a well-ventilated fume hood by trained personnel.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[7]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive bromo substituent and a modifiable cyano group on the pyridazine core allows for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery and development of novel therapeutic agents. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.

References

-

Angene Chemical. CAS number page 1. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Marathon Petroleum Company LP. SAFETY DATA SHEET. Available from: [Link]

-

PubMed. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

-

PubMed. Synthesis and SAR of novel di- and trisubstituted 1,4-dihydroquinoxaline-2,3-diones related to licostinel (Acea 1021) as NMDA/glycine site antagonists. Available from: [Link]

-

Castrol. SAFETY DATA SHEET. Available from: [Link]

-

Chemdox. Safety Data Sheet: STP Premium 2-Cycle 40:1 Fuel Oil Pre-Mix. Available from: [Link]

Sources

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 6-Bromopyridazine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract: this compound is a heterocyclic compound featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry. The presence of both a reactive bromine atom and a versatile nitrile group makes it a valuable building block for the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic strategies, and spectroscopic characterization of this compound. It details a representative synthetic protocol, presents key quantitative data in a structured format, and explores its potential applications as a scaffold in drug discovery programs. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1] Characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, the pyridazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Its inclusion can enhance solubility, modulate metabolic stability, and provide critical interactions with biological targets. The pyridazine core is present in several approved drugs, underscoring its therapeutic importance.[1]

Furthermore, the nitrile group is a critical functional group in its own right, found in over 30 FDA-approved pharmaceuticals.[2] Its incorporation into a lead compound can enhance binding affinity, improve metabolic profiles, and serve as a key hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[2] The combination of the pyridazine ring with a strategically placed nitrile and a bromine atom, as seen in this compound, creates a powerful and versatile building block for combinatorial chemistry and targeted drug design.[3][4]

Physicochemical and Structural Properties

This compound is a specific chemical entity defined by its unique molecular structure. The key identifying and physicochemical properties are summarized below, compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrN₃ | [5][6][7] |

| Molecular Weight | 183.99 g/mol | [5][7][8] |

| CAS Number | 1027513-40-1 | [5][7] |

| Canonical SMILES | C1=CC(=NN=C1C#N)Br | [5][6] |

| InChIKey | AEVIUUDDMKPRHQ-UHFFFAOYSA-N | [6][8] |

| Topological Polar Surface Area (TPSA) | 49.57 Ų | [5] |

| LogP (Predicted) | 1.11 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridazines can be achieved through various strategies, often involving cycloaddition reactions.[9][10] A common and effective method for creating the pyridazine core is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine derivative and a suitable dienophile.[11]

For a halogenated pyridazine such as this compound, a plausible synthetic route involves the reaction of a 3-bromotetrazine with an appropriate dienophile, followed by aromatization. While a specific protocol for this exact molecule is not detailed in the provided literature, a representative workflow can be proposed based on established methodologies.

Representative Synthetic Workflow: Diels-Alder Approach

The following diagram illustrates a generalized workflow for the synthesis of a 3-bromopyridazine derivative. This approach offers mild reaction conditions and good control over regioselectivity.[11]

Caption: Generalized synthetic pathway to 3-bromopyridazines.

Experimental Protocol (Representative)

This protocol is a generalized representation based on similar reactions and should be optimized for the specific synthesis of this compound.[11]

-

Reaction Setup: To a solution of 3-bromotetrazine (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar), add the corresponding silyl enol ether of a cyano-containing dienophile (1.0-1.2 eq).

-

Lewis Acid Catalysis: Slowly add a Lewis acid catalyst, such as Boron Trifluoride Etherate (BF₃·OEt₂), dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction typically proceeds with a visible evolution of nitrogen gas as the bicyclic intermediate aromatizes.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation relies on a combination of spectroscopic techniques.[12] While experimental spectra for this compound are not available in the search results, its characteristic spectroscopic signatures can be reliably predicted based on its structure.

| Technique | Predicted Signature | Rationale |

| ¹H NMR | Two doublets in the aromatic region (δ 7.5-9.0 ppm). | The two non-equivalent protons on the pyridazine ring will appear as distinct signals, split into doublets by each other. |

| ¹³C NMR | Five distinct signals. | Includes the nitrile carbon (δ ~115-120 ppm), the carbon bearing the bromine (C-Br), and three other unique aromatic carbons. |

| IR Spectroscopy | Strong, sharp peak at ~2220-2240 cm⁻¹. | Characteristic stretching vibration of the nitrile (C≡N) group. Additional peaks for C=N and C=C stretching in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular ion peaks (M⁺, M+2) at m/z 183 and 185 with ~1:1 intensity ratio. | This isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Applications in Medicinal Chemistry

This compound is an exemplary scaffold for library synthesis in drug discovery due to its two orthogonal points of diversification.

-

The Bromine Handle: The bromine atom at the 6-position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR).

-

The Nitrile Group: The nitrile at the 3-position can act as a key pharmacophoric element, engaging in hydrogen bonding or other interactions with a target protein.[2] Alternatively, it can be chemically transformed into other important functional groups, such as an amine (via reduction) or a tetrazole (via cycloaddition with an azide), further expanding the chemical space.

The following diagram illustrates the potential of this scaffold for generating diverse molecular libraries.

Caption: Use of the core scaffold in library synthesis.

Safety, Handling, and Storage

As a bromo- and cyano-substituted heterocyclic compound, this compound requires careful handling to minimize exposure.

-

Hazard Classification: While a specific, detailed safety data sheet (SDS) is not fully available in the search results, the compound is associated with the GHS07 pictogram, indicating a warning.[5] Related compounds can cause skin and eye irritation and may be harmful if swallowed or inhaled.[13]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid breathing dust, fumes, or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Some suppliers recommend storage in a freezer under an inert atmosphere.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate poised for significant application in drug discovery and medicinal chemistry. Its structure combines the favorable properties of the pyridazine heterocycle with two versatile functional handles for molecular elaboration. The synthetic accessibility and potential for rapid diversification make it an ideal starting point for the development of focused chemical libraries aimed at a wide range of biological targets. Future research will likely focus on leveraging this scaffold to synthesize novel inhibitors for various enzyme classes and receptors, further cementing the role of the pyridazine core in the development of next-generation therapeutics.

References

- ChemScene. 1027513-40-1 | this compound.

- PubChem. 6-Bromopyridine-3-carbonitrile | C6H3BrN2 | CID 5005718.

- PubChemLite. This compound (C5H2BrN3).

- PubChemLite. 6-bromopyridine-3-carbonitrile (C6H3BrN2).

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich.

- BLD Pharm. 1027513-40-1|this compound.

- MDPI.

- CymitQuimica. This compound.

- PMC (PubMed Central). The pyridazine heterocycle in molecular recognition and drug discovery.

- SpringerLink. Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries.

- ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines.

- PubMed. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.

- ResearchGate.

- University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems.

- Organic Chemistry Portal.

- RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 7. 1027513-40-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 11. DSpace-CRIS [zora.uzh.ch]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

6-Bromopyridazine-3-carbonitrile spectroscopic data (NMR, IR, MS).

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromopyridazine-3-carbonitrile

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the spectroscopic characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are known scaffolds for a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] A thorough spectroscopic analysis is paramount for confirming the molecular structure, assessing purity, and understanding the electronic properties of new derivatives, which is crucial for their development as therapeutic agents or functional materials.[2]

While this compound is commercially available, comprehensive, publicly accessible, and fully assigned spectral data sets are scarce. This guide, therefore, synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally related compounds. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the expected spectral features and the experimental protocols to obtain them.

Molecular Structure and Physicochemical Properties

The first step in any characterization is to understand the molecule's basic properties.

The structure consists of a pyridazine ring substituted with a bromine atom at position 6 and a nitrile group at position 3. The electronegative nitrogen atoms, the electron-withdrawing nitrile group, and the halogen substituent create a unique electronic environment that dictates the molecule's spectroscopic behavior.

Caption: Chemical Structure of this compound.

Integrated Spectroscopic Workflow

A robust characterization of a novel compound involves a multi-technique approach. The workflow ensures that data from each method corroborates the others, leading to an unambiguous structural assignment.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Theoretical Insight: The pyridazine ring is an electron-deficient system due to the two adjacent nitrogen atoms. This generally causes the ring protons to resonate at a downfield (higher ppm) chemical shift compared to benzene. The two protons on the this compound ring are at positions 4 and 5. They form an AX spin system and are expected to appear as two distinct doublets due to coupling with each other. The specific chemical shifts are influenced by the opposing effects of the bromine atom (electron-withdrawing, deshielding) and the nitrile group (strongly electron-withdrawing and deshielding).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.10 - 8.30 | Doublet (d) | ~ 9.0 | H-4 | This proton is adjacent to the electron-withdrawing nitrile group, resulting in significant deshielding. It is coupled to H-5. |

| ~ 7.90 - 8.10 | Doublet (d) | ~ 9.0 | H-5 | This proton is adjacent to the bromine-substituted carbon. While deshielded by the ring system, it is expected to be slightly upfield relative to H-4. |

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the specific probe and solvent.

-

Data Acquisition: Acquire the spectrum at a standard field strength (e.g., 500 MHz). A typical acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Theoretical Insight: The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment. The carbon of the nitrile group (C≡N) will be significantly downfield, as will the carbons directly attached to the electronegative nitrogen and bromine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 152 - 155 | C6 | Attached to both a nitrogen atom and a bromine atom, this carbon is strongly deshielded. |

| ~ 145 - 148 | C3 | Attached to a nitrogen atom and the electron-withdrawing nitrile group, leading to a downfield shift. |

| ~ 135 - 138 | C5 | Aromatic CH carbon. |

| ~ 130 - 133 | C4 | Aromatic CH carbon, likely slightly more deshielded than C5 due to proximity to the nitrile group. |

| ~ 115 - 118 | C≡N | Characteristic chemical shift for a nitrile carbon. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is ideal for identifying the functional groups within a molecule. The key vibrational bands for this compound will be the nitrile stretch, aromatic ring vibrations, and the carbon-bromine stretch. The IR spectra of various pyridazine derivatives have been reported, providing a solid basis for interpretation.[6][7]

Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~ 2230 - 2215 | C≡N stretch | Strong, Sharp | This is a highly characteristic and easily identifiable peak for a nitrile group.[8] |

| ~ 1600 - 1400 | C=C and C=N ring stretching | Medium-Strong | Multiple bands are expected in this region, characteristic of the aromatic pyridazine core. |

| ~ 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for sp² C-H bonds in aromatic systems. |

| ~ 850 - 750 | C-H out-of-plane bending | Strong | The substitution pattern on the ring influences the exact position of these bands. |

| ~ 700 - 550 | C-Br stretch | Medium-Strong | Characteristic absorption for a carbon-bromine bond. |

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction and generates the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For this compound, the most critical diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.

Predicted Mass Spectrometry Data (ESI-HRMS)

| m/z (Calculated) | Adduct | Rationale |

|---|---|---|

| 183.9505 | [M(⁷⁹Br)+H]⁺ | Molecular ion with the lighter bromine isotope, protonated. |

| 185.9484 | [M(⁸¹Br)+H]⁺ | Molecular ion with the heavier bromine isotope, protonated.[5] |

| 205.9324 | [M(⁷⁹Br)+Na]⁺ | Sodium adduct with the lighter bromine isotope.[5] |

| 207.9304 | [M(⁸¹Br)+Na]⁺ | Sodium adduct with the heavier bromine isotope.[5] |

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. A primary fragmentation pathway would be the loss of the bromine radical, followed by the loss of HCN from the ring.

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) to separate it from any impurities.

-

MS Acquisition: The eluent from the HPLC is directed into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion cluster ([M+H]⁺ and [M+2+H]⁺). If using a high-resolution instrument (e.g., TOF or Orbitrap), the measured exact mass should be within 5 ppm of the calculated mass. Perform MS/MS on the parent ion to confirm fragmentation patterns.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for researchers, outlining the expected spectral data based on established chemical principles and analysis of related structures. The detailed protocols serve as a self-validating system for acquiring high-quality data. By understanding the "why" behind the data—the influence of the molecule's electronic structure on its spectroscopic signature—scientists can confidently confirm its identity and purity, paving the way for its application in drug discovery and advanced material synthesis.

References

-

Tale, R. H., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

-

Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. Retrieved from [Link]

-

Gouda, M. A., et al. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Retrieved from [Link]

-

Kato, S., et al. (2007). Supporting Information for "Self-Assembly of a Porphyrin-Based Cage that Can Be Transformed into a Bowl-Shaped Receptor by Photoirradiation". Angewandte Chemie International Edition. Retrieved from [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromopyridine-3-carbonitrile. PubChem. Retrieved from [Link]

-

University of Luxembourg. (n.d.). This compound (C5H2BrN3). PubChemLite. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 1027513-40-1|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. wiley-vch.de [wiley-vch.de]

An In-depth Technical Guide to 6-Bromopyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridazine-3-carbonitrile is a halogenated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique electronic properties and reactive sites make it a valuable building block for the synthesis of more complex molecular architectures. As a bifunctional molecule, it features a pyridazine ring substituted with both a bromo and a nitrile group. The electron-withdrawing nature of the nitrile group and the pyridazine ring, combined with the reactivity of the carbon-bromine bond, makes this compound a versatile intermediate for a variety of chemical transformations, particularly in the development of novel pharmaceutical agents and functional materials.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers engaged in its use. The information presented herein is intended to support laboratory work by providing essential data on its structure, properties, analytical characterization, and safe handling.

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

Chemical Structure

The structure consists of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms. A bromine atom is attached at position 6, and a nitrile group (-C≡N) is at position 3.

Key Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 1027513-40-1 | [1] |

| Molecular Formula | C₅H₂BrN₃ | [1][2] |

| Molecular Weight | 183.99 g/mol | [1] |

| Monoisotopic Mass | 182.9432 Da | [2] |

| Canonical SMILES | C1=CC(=NN=C1C#N)Br | [1][2] |

| InChIKey | AEVIUUDDMKPRHQ-UHFFFAOYSA-N | [2] |

Physicochemical Data

The physical and chemical properties of a compound are critical for its application in synthesis and product development.

Tabulated Properties

The following table summarizes the key physicochemical data for this compound.

| Property | Value | Notes |

| Appearance | White to brown powder or crystal | |

| Melting Point | Not available | Data not found in the search results. |

| Boiling Point | Not available | Data not found in the search results. |

| Solubility | Good solubility in common organic solvents | Soluble in solvents like ethanol, ethers, and ketones. |

| Predicted XlogP | 0.9 - 1.11 | [1][2] |

| Topological Polar Surface Area (TPSA) | 49.57 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 0 | [1] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyridazine ring. The chemical shifts of these protons will be influenced by the adjacent bromine and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridazine ring and the nitrile group.

-

FT-IR: The infrared spectrum will exhibit a characteristic sharp absorption band for the nitrile (-C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the carbon-bromine bond, which is susceptible to a variety of transformations.

Key Reactions

-

Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This is a common strategy for building molecular complexity.[3]

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution of the bromine atom with various nucleophiles, including amines, alcohols, and thiols.

Applications in Drug Discovery

Pyridazine derivatives are known to exhibit a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. Its ability to undergo diverse chemical modifications allows for the exploration of a large chemical space in the search for new drug candidates.

Analytical Methodologies

To ensure the quality and consistency of experimental results, robust analytical methods for the characterization of this compound are necessary.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a precise and accurate method for determining the purity of organic compounds. A reversed-phase method is generally suitable for a molecule with the polarity of this compound.

Protocol:

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary for analysis.

-

-

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Run a gradient elution, for example: 5% B to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes before the next injection.

-

-

Data Interpretation:

-

The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a definitive confirmation of the molecular weight of the compound.

Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Infusion: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol and infuse it directly into the mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Data Interpretation: Look for the [M+H]⁺ ion, which should correspond to the calculated molecular weight plus the mass of a proton. The isotopic pattern for bromine should be clearly visible.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a new batch of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in a research and development setting. This guide has consolidated essential technical data and provided practical methodologies to support scientists working with this versatile compound.

References

-

PubChemLite. This compound (C5H2BrN3). [Link]

-

ZORA (Zurich Open Repository and Archive). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]

Sources

Reactivity of 6-Bromopyridazine-3-carbonitrile

An In-Depth Technical Guide to the

Abstract

6-Bromopyridazine-3-carbonitrile is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of medicinal chemistry and materials science. Its unique electronic architecture—an electron-deficient pyridazine core, further activated by a cyano group and functionalized with a versatile bromo leaving group—endows it with a rich and predictable reactivity profile. This guide provides an in-depth exploration of its core reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and cycloaddition potential. By elucidating the mechanistic principles behind its transformations and providing field-tested experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this scaffold in the design and synthesis of novel functional molecules.

Introduction: The Molecular Architecture and Strategic Value

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is inherently electron-poor. This characteristic is the cornerstone of its chemical behavior, rendering the ring susceptible to reactions not typically observed in carbocyclic aromatic systems like benzene. In this compound, this inherent electron deficiency is significantly amplified by the presence of a strongly electron-withdrawing carbonitrile (-C≡N) group at the 3-position.

The strategic placement of a bromine atom at the 6-position creates a highly versatile synthetic handle. The C-Br bond is activated towards two principal modes of transformation:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring facilitates the displacement of the bromide ion by a wide range of nucleophiles.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond serves as an ideal electrophilic partner for oxidative addition to a palladium(0) catalyst, enabling access to a vast array of C-C, C-N, and C-O bond-forming reactions.

This combination of features makes this compound a privileged scaffold for generating molecular diversity, allowing for the systematic modification of its structure to fine-tune biological activity or material properties.[1]

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound is dominated by its electrophilic character. The following sections detail the primary reaction classes, explaining the causality behind their utility and success.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridazine chemistry.[2] Unlike an S_N2 reaction, which is forbidden on an sp²-hybridized carbon, and an S_N1 reaction, which would require the formation of a highly unstable aryl cation, the SNAr proceeds via a two-step addition-elimination mechanism.[2][3]

Causality & Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine leaving group. This is the rate-determining step. The ring's profound electron deficiency, driven by the two ring nitrogens and the C3-cyano group, makes this carbon highly electrophilic and lowers the activation energy for this attack.[4][5]

-

Formation of the Meisenheimer Complex: The attack disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyridazine ring, stabilizing the intermediate.[3][5]

-

Elimination & Re-aromatization: The complex rapidly collapses by ejecting the bromide leaving group, restoring aromaticity and forming the substituted product.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

This pathway is highly efficient for a range of nucleophiles, including alkoxides, thiolates, and amines, providing straightforward access to diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized modern synthesis, and this compound is an excellent substrate for these transformations. The C-Br bond readily undergoes oxidative addition to Pd(0), initiating the catalytic cycles.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6][7]

Causality & Mechanism: The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridazine, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.[8]

-

Reductive Elimination: The two organic groups on the palladium complex (the pyridazine and R²) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is exceptionally versatile, tolerating a wide range of functional groups and enabling the introduction of various aryl and heteroaryl moieties.[10]

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyridazine ring to a terminal alkyne.[11] The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[12][13]

Causality & Mechanism: The reaction proceeds via two interconnected catalytic cycles.

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the alkynylated pyridazine and regenerate the Pd(0) catalyst.

The use of a copper co-catalyst allows the reaction to proceed under mild conditions.[11] Copper-free variants exist but may require different conditions or ligands.[12]

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art method.[14] This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[15]

Causality & Mechanism: The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[16] These ligands promote both the oxidative addition and the final reductive elimination steps.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) deprotonates the coordinated amine to form a palladium amido complex.[15]

-

Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium, regenerating the Pd(0) catalyst. This is often the rate-limiting step, and the bulky ligands are essential to facilitate it.[16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Cycloaddition Reactions

The electron-deficient nature of the this compound ring makes it a suitable diene for inverse-electron-demand Diels-Alder (IEDDA) reactions.[17] In this type of [4+2] cycloaddition, the electron-poor diene (the pyridazine) reacts with an electron-rich dienophile (e.g., an enamine or enol ether).

This reaction pathway can be a powerful tool for constructing complex, fused heterocyclic systems, as the initial cycloadduct often undergoes spontaneous rearomatization via the extrusion of a small molecule, like dinitrogen.[18] The presence of the electron-withdrawing cyano group is essential, as it significantly lowers the energy of the diene's LUMO, facilitating the reaction.[17]

Applications in Drug Discovery

Pyridazine derivatives are prevalent in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][19] this compound serves as a key intermediate for accessing novel analogues of these bioactive compounds. For instance, its derivatives have been explored as inhibitors of various kinases, a critical class of drug targets in oncology. The ability to rapidly diversify the scaffold via the reactions described above allows for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocols & Data

The following protocols are representative methodologies for the key transformations of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-95% |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 80-98% |

| XPhos-Pd-G3 | K₃PO₄ | t-AmylOH | 100 | 85-99% |

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a stir bar, this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.04 eq.), and a strong base (e.g., NaOt-Bu, 1.4 eq.).[20]

-

Reagent Addition: Add the amine (1.2 eq.) and an anhydrous, degassed solvent such as Toluene or Dioxane.

-

Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.[20]

Conclusion

This compound is a powerful and versatile building block whose reactivity is governed by the synergistic electronic effects of its pyridazine core and cyano substituent. A thorough understanding of its propensity to undergo nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions empowers chemists to design and execute efficient synthetic routes to complex, high-value molecules. The predictable and robust nature of these transformations ensures its continued prominence in the toolkit of researchers in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). 6-Chloro-3-pyridazinecarbonitrile CAS#35857-89-7. Retrieved January 20, 2026.

- Al-Azmi, A., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository.

- Gouda, M. A., et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 20(9), 15500-15513.

- De la Torre, P., et al. (2022).

- De la Torre, P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- Wikipedia. (n.d.).

- Kappe, C. O., et al. (2008). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 13(3), 556-568.

- Ghorab, M. M., et al. (2012).

- MySkinRecipes. (n.d.). 6-chloropyridazine-3-carbonitrile. Retrieved January 20, 2026.

- ChemScene. (n.d.). This compound. Retrieved January 20, 2026.

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 20, 2026.

- ScienceDirect. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 20, 2026.

- Chem-Station. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- The Organic Chemistry Tutor. (2019).

- ChemScene. (n.d.). 6-Chloropyridazine-3-carbonitrile. Retrieved January 20, 2026.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- BenchChem. (2025). Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine.

- PubChem. (n.d.). 6-Bromopyridine-3-carbonitrile.

- BLD Pharm. (n.d.). This compound.

- Ionescu, D. N., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- PubChemLite. (n.d.). This compound (C5H2BrN3).

- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.

- PubChem. (n.d.). 6-Chloropyridazine-3-carbonyl chloride.

- Wikipedia. (n.d.). Suzuki reaction. Retrieved January 20, 2026.

- Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727.

- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

- Journal of Drug Delivery and Therapeutics. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Sigma-Aldrich. (n.d.). 6-Chloro-3-pyridinecarbonitrile.

- Leah4sci. (2019).

- Smith, D. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions.

- All chemistry. (2022). Suzuki Coupling Mechanism [Video]. YouTube.

- ResearchGate. (2025). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.

- PubChemLite. (n.d.). 6-bromopyridine-3-carbonitrile (C6H3BrN2).

- CymitQuimica. (n.d.). This compound.

- ZORA. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines.

- Biosynth. (n.d.). 3-Bromopyridazine.

- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. DSpace-CRIS [zora.uzh.ch]

- 19. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Dawn of Pyridazine Chemistry: A Technical Guide to Its Early Exploration

This in-depth technical guide provides a comprehensive exploration of the foundational studies of pyridazine compounds. It is designed for researchers, scientists, and drug development professionals seeking to understand the historical context and core chemical principles that have positioned pyridazines as a cornerstone in modern medicinal chemistry. We will delve into the pioneering synthetic routes, early characterization techniques, and the initial glimpses into the vast biological potential of this fascinating heterocyclic scaffold.

The Pyridazine Core: An Introduction to a Privileged Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a unique chemical entity that has captivated chemists for over a century. Its inherent asymmetry and the electronic properties conferred by the vicinal nitrogen atoms create a scaffold with a distinct reactivity profile and a remarkable ability to interact with biological targets. Early researchers were intrigued by its aromaticity and the potential for functionalization, laying the groundwork for what would become a vast and diverse field of study.

Pioneering Syntheses: The Birth of Pyridazine Chemistry

The genesis of pyridazine chemistry can be traced back to the late 19th and early 20th centuries, with chemists exploring novel methods for constructing this heterocyclic ring system. One of the most significant early breakthroughs was the synthesis of pyridazine itself from maleic hydrazide, a readily available starting material. This foundational work opened the door to a more systematic investigation of the pyridazine family.

The Landmark Synthesis from Maleic Hydrazide

The conversion of maleic hydrazide to pyridazine is a classic example of early heterocyclic chemistry, demonstrating a robust and scalable method for accessing the parent scaffold. The process, while seemingly straightforward today, was a significant achievement at the time.

Experimental Protocol: Synthesis of Pyridazine from Maleic Hydrazide

-

Preparation of Dihydropyridazine: Maleic hydrazide is reduced, typically using a reducing agent like zinc in an acidic medium, to yield 1,2-dihydropyridazine.

-

Aromatization: The resulting dihydropyridazine is then oxidized to the aromatic pyridazine. Early methods often employed oxidizing agents such as chromic acid or potassium dichromate.

-

Purification: The crude pyridazine is purified through distillation, taking advantage of its relatively low boiling point (208 °C).

The logic behind this two-step approach lies in the stability of the maleic hydrazide precursor and the relative ease of the reduction-aromatization sequence with the reagents available to early chemists. This method provided a reliable source of pyridazine for further study.

Caption: Synthesis of Pyridazine from Maleic Hydrazide.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

Another cornerstone of early pyridazine synthesis involves the reaction of 1,4-dicarbonyl compounds with hydrazine.[1] This versatile method allows for the introduction of substituents onto the pyridazine ring, a crucial feature for exploring structure-activity relationships. The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic product.

Experimental Protocol: General Synthesis from a 1,4-Diketone

-

Condensation: The 1,4-diketone and hydrazine hydrate are dissolved in a suitable solvent, often a lower alcohol like ethanol, and heated under reflux.

-

Intermediate Formation: The reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization to yield the dihydropyridazine.

-

Oxidation: The dihydropyridazine is oxidized in situ or in a separate step to the corresponding pyridazine. Common oxidizing agents in early studies included air (often catalyzed by a metal salt), mercuric oxide, or potassium permanganate.

-

Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or distillation.

This method's elegance lies in its modularity; by varying the substituents on the starting 1,4-diketone, a library of pyridazine derivatives could be accessed and their properties investigated.

Early Characterization and Physicochemical Properties

With reliable synthetic routes established, the focus of early pyridazine research shifted towards understanding the fundamental physicochemical properties of this new class of compounds. The techniques available at the time were rudimentary by modern standards, yet they provided crucial insights into the structure and reactivity of the pyridazine ring.

| Property | Early Findings | Significance |

| Aromaticity | Pyridazine was found to be a planar molecule with bond lengths intermediate between single and double bonds, consistent with an aromatic system.[2] | This established pyridazine as a member of the aromatic heterocyclic family, predicting its thermal stability and propensity for substitution reactions rather than addition reactions. |

| Basicity | Pyridazine was determined to be a weak base, with a pKa of 2.3.[1] | The basicity of the nitrogen atoms is a key determinant of the molecule's behavior in biological systems and its ability to participate in hydrogen bonding. |

| Dipole Moment | Early measurements indicated a significant dipole moment of approximately 4 D.[1] | The high dipole moment, arising from the adjacent nitrogen atoms, influences the solubility, crystal packing, and intermolecular interactions of pyridazine derivatives. |

| Spectroscopic Properties | Ultraviolet (UV) spectroscopy was a primary tool for characterizing the electronic structure of the pyridazine ring. The absorption maxima provided evidence for the π-electron system. | UV spectroscopy was instrumental in confirming the aromatic nature of pyridazines and in monitoring the progress of reactions. |

Glimpses into Biological Activity: The Dawn of Pyridazine-Based Drug Discovery

The unique structural and electronic features of the pyridazine nucleus did not go unnoticed by medicinal chemists. Even in the early stages of research, there was a keen interest in the potential biological activities of these compounds. While the sophisticated screening methods of today were unavailable, preliminary investigations revealed that pyridazine derivatives possessed a range of interesting pharmacological properties.

The Emergence of Pyridazine-Containing Pharmacophores

The pyridazine structure quickly became recognized as a "pharmacophore," a molecular framework capable of interacting with biological targets.[3] Early studies, though often serendipitous, identified pyridazine derivatives with activities such as:

-

Antihypertensive effects: Certain pyridazine derivatives were found to exhibit blood pressure-lowering properties, paving the way for the development of drugs like hydralazine.[3]

-

Antimicrobial activity: Some of the first synthesized pyridazines showed modest activity against bacteria and fungi, hinting at their potential as anti-infective agents.

-

Herbicidal properties: The pyridazine scaffold was also found in compounds with herbicidal activity, such as credazine and pyridate.[3]

These early discoveries were critical in establishing pyridazine as a "privileged structure" in drug discovery, a scaffold that is repeatedly found in bioactive compounds.

Sources

Synthesis of 6-Bromopyridazine-3-carbonitrile Derivatives: A Strategic Guide to a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent physicochemical properties—such as its dipole moment, capacity for hydrogen bonding, and ability to favorably modulate pharmacokinetic profiles—render it a highly versatile core for the development of novel therapeutic agents.[1] Pyridazine derivatives have demonstrated an impressive breadth of pharmacological activities, including applications in oncology, inflammation, and infectious diseases.[1][2][3][4]

Among the vast library of pyridazine-based building blocks, 6-bromopyridazine-3-carbonitrile stands out as a particularly strategic intermediate. The electron-deficient nature of the pyridazine ring, combined with the distinct functionalities of a synthetically versatile bromine atom and a modifiable carbonitrile group, provides an exceptional platform for generating diverse molecular libraries. The bromine atom at the 6-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the carbonitrile at the 3-position can be transformed into various functional groups.

This technical guide provides a comprehensive overview of the synthesis of the this compound core and its subsequent derivatization, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the rational design of novel pyridazine-based drug candidates.

Part 1: Constructing the Core Scaffold: The Synthesis of this compound

The assembly of the this compound scaffold can be approached through several synthetic strategies. A common and effective methodology involves the construction of a pyridazinone ring system, followed by functional group interconversions to install the bromo and cyano moieties. This multi-step approach allows for controlled functionalization and purification.

A plausible and efficient pathway begins with the cyclization of a suitable precursor to form a pyridazinone, which is then halogenated. The resulting halopyridazinone can be converted to the target this compound. While a direct, one-pot synthesis from acyclic precursors is conceivable, the stepwise approach generally offers higher yields and purity. An alternative strategy involves the use of inverse electron demand Diels-Alder reactions to construct the pyridazine ring with pre-installed functional handles.[5][6]

The diagram below illustrates a representative high-level strategy for accessing the target scaffold and its subsequent derivatization.

Caption: General Synthetic Strategy for this compound Derivatives.

Part 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its exceptional functional group tolerance and reliability in forming C-C bonds.[7] For the this compound scaffold, it represents the most powerful tool for introducing molecular diversity at the 6-position, enabling the synthesis of vast libraries of bi-heteroaryl compounds.[8]

The success of the Suzuki coupling hinges on the careful selection of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The electron-deficient nature of the pyridazine ring can influence the reactivity of the C-Br bond, making the choice of catalytic system crucial for achieving high yields.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) coordinates to the palladium complex. In the presence of a base, the aryl group is transferred from the boron atom to the palladium center, displacing the bromide. The base is critical for activating the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Optimizing Reaction Conditions

The choice of catalyst and conditions is paramount for achieving high yields, particularly with heteroaromatic substrates.

| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Toluene/Water, Dioxane | 80-110 | Good to Excellent |

| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dimethoxyethane (DME) | 80-100 | High |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | aq. Ethanol | 80-100 | Moderate to Good |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene | 25-80 | Good to Excellent |

| This table represents a compilation of typical conditions for Suzuki couplings on bromopyridine and related heteroaryl systems and should be used as a starting point for optimization.[7][8][9] |

Causality Behind Component Selection:

-

Catalyst/Ligand: For electron-deficient heteroaryls like pyridazine, electron-rich and bulky phosphine ligands (e.g., those in Pd(dppf)Cl₂) can accelerate the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, general-purpose catalyst that is often effective.[7]

-

Base: A stronger base like potassium phosphate (K₃PO₄) is often preferred over carbonates for less reactive boronic acids, as it can more effectively facilitate the transmetalation step.

-

Solvent: Aprotic polar solvents like dioxane or DME are commonly used. Aqueous solvent mixtures are also effective and align with green chemistry principles.[9]

Part 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps from starting material to purified product.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on analogous transformations in the literature, such as the conversion of a pyridazinone to a bromopyridazine using phosphorus oxybromide (POBr₃).[8] The subsequent cyanation of the aryl bromide can be achieved using various modern methods, such as with copper or palladium catalysts and a cyanide source like Zn(CN)₂.[10][11]

Step 1: Bromination of Pyridazin-3(2H)-one

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazin-3(2H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0 eq) portion-wise at 0 °C.

-

Reaction: Slowly warm the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-bromopyridazine.

Step 2: Cyanation of 3-Bromopyridazine to 3-Cyanopyridazine

-